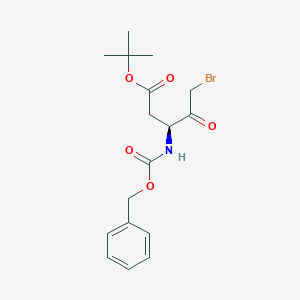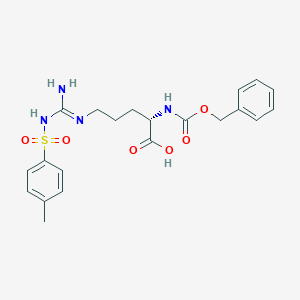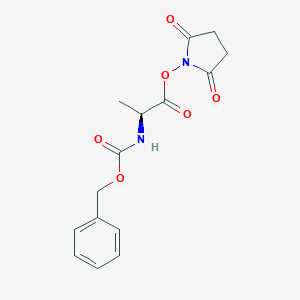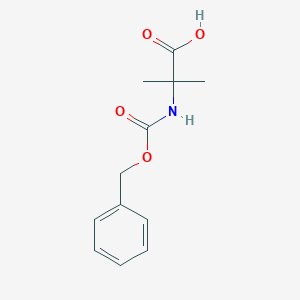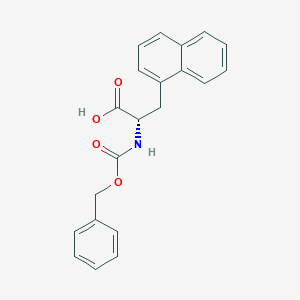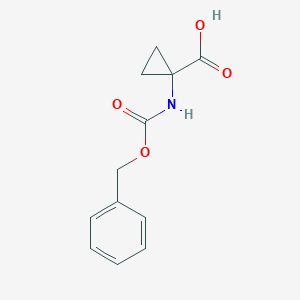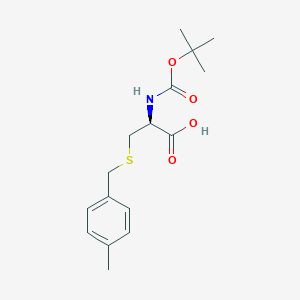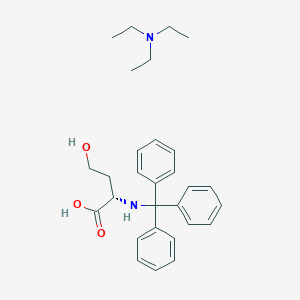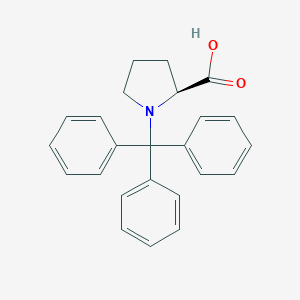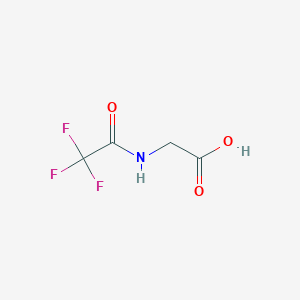
N-(三氟乙酰)氨基乙酸
描述
“N-(Trifluoroacetyl)aminoacetic acid”, also known as “N-Trifluoroacetyl glycine”, is a compound with the molecular formula C4H4F3NO3 and a molecular weight of 171.0747 . It is also referred to by other names such as TFA-GLY-OH, TFA-GLYCINE, TRIFLUOROACETYL GLYCINE, and n-(trifluoroacetyl)glycine .
Synthesis Analysis
The synthesis of N-(Trifluoroacetyl)aminoacetic acid involves the reaction of a trifluoroacetic acid ester with a basic amino acid in an aqueous medium under alkali conditions . This process allows for the economical, easy, and efficient preparation of N-(Trifluoroacetyl)aminoacetic acid on an industrial scale .Molecular Structure Analysis
The IUPAC Standard InChI for N-(Trifluoroacetyl)aminoacetic acid isInChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
N-(Trifluoroacetyl)aminoacetic acid is a white powder . It has a density of 1.534 and a molecular weight of 171.07 . Its melting point is 120-121 °C and its boiling point is 291.6°C . It is soluble in water (0.15 mg/ml), DMSO, and chloroform .科学研究应用
1. Chemical Synthesis and Analysis
N-(Trifluoroacetyl)aminoacetic acid plays a crucial role in the synthesis of peptides and amino acid derivatives. Tesch and Schulz (1981) discuss its use in trifluoroacetylation of amino acid and dipeptide esters, highlighting its advantages over other reagents in gas chromatographic separation and identification. Similarly, Hickey et al. (2005) describe the synthesis of S-dodecyltrifluorothioacetate, utilizing N-(trifluoroacetyl)aminoacetic acid in amino acid trifluoroacetylation under aqueous conditions, leading to good yields and an odor-free procedure (Tesch & Schulz, 1981); (Hickey et al., 2005).
2. Spectroscopy and Magnetic Resonance Imaging
In spectroscopy, N-(Trifluoroacetyl)aminoacetic acid derivatives are vital. Sievers, Bayer, and Hunziker (1969) developed a method using 19F nuclear magnetic resonance (NMR) spectra of trifluoroacetyl derivatives of peptides and amino acids for rapid analysis. This technique significantly enhances the sensitivity and specificity of peptide and amino acid analysis (Sievers, Bayer, & Hunziker, 1969). Additionally, Chubarov et al. (2011) synthesized a N-trifluoroacetyl-protected amino acid for use in 19F magnetic resonance spectroscopy and imaging, showcasing its potential as a molecular probe (Chubarov et al., 2011).
3. Enzymatic Studies and Biochemical Applications
N-(Trifluoroacetyl)aminoacetic acid also finds applications in biochemical and enzymatic studies. For instance, Dimicoli, Bieth, and Lhoste (1976) studied trifluoroacetyl di- and tripeptides as substrates and inhibitors of elastase, revealing insights into enzyme-substrate interactions and amino acid specificity (Dimicoli, Bieth, & Lhoste, 1976). Peterman, Lentz, and Duncan (1998) utilized N-trifluoroacetylglycine in a 19F NMR study of enzyme activity, demonstrating the practicality of this approach in biochemical education (Peterman, Lentz, & Duncan, 1998).
4. Pharmaceutical Research
In the field of pharmaceutical research, N-(Trifluoroacetyl)aminoacetic acid derivatives have been investigated for their potential in drug development and analysis. Otani and Briley (1979) examined the growth-inhibitory activity of trifluoroacetyl derivatives of amino acids in a microbial antitumor screen, contributing to the understanding of amino acid analogs in pharmacology (Otani & Briley, 1979).
安全和危害
N-(Trifluoroacetyl)aminoacetic acid can cause severe skin burns and eye damage, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
属性
IUPAC Name |
2-[(2,2,2-trifluoroacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO3/c5-4(6,7)3(11)8-1-2(9)10/h1H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAXXCBMQJNCCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191672 | |
| Record name | N-(Trifluoroacetyl)aminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trifluoroacetyl)aminoacetic acid | |
CAS RN |
383-70-0 | |
| Record name | N-(Trifluoroacetyl)aminoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 383-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Trifluoroacetyl)aminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoroacetamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

